molecular formula C9H11FN2O2 B8540705 1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B8540705
M. Wt: 198.19 g/mol
InChI Key: HXHKCSJIOCQROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H11FN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3

InChI Key

HXHKCSJIOCQROG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A −20° C. solution of DIEA (771 mg, 5.97 mmol) and dimethylamine (2.0M in THF, 1.94 mL, 3.88 mmol) in THF (5 mL) was treated drop-wise with a solution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene (698 mg 2.98 mmol) in THF (5 mL) and stirred at RT overnight as the cooling bath expired. The mixture was treated with EtOAc, washed with water, then brine, dried over Na2SO4 and concentrated to dryness to afford 1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine (494 mg, 84% yield). MS (ESI) m/z: 199.1 [M+H]+.
Name
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
698 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromomethyl-1-fluoro-4-nitro-benzene (131 mg, 0.56 mmol), which was generated in Example 64) and dimethylamine hydrochloride (44 mg, 0.54 mmol) in 4 mL dioxane, was added cesium carbonate (546 mg, 1.68 mmol). The mixture was heated to 70° C. under argon for 12 hours. Work up and RP prep HPLC to give (2-fluoro-5-nitro-benzyl)-dimethyl-amine.
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
546 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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